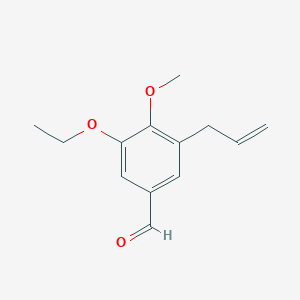

3-Allyl-5-ethoxy-4-methoxybenzaldehyde

Description

BenchChem offers high-quality 3-Allyl-5-ethoxy-4-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Allyl-5-ethoxy-4-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-4-methoxy-5-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-4-6-11-7-10(9-14)8-12(16-5-2)13(11)15-3/h4,7-9H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRALELCIWHSMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OC)CC=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406349 | |

| Record name | 3-ALLYL-5-ETHOXY-4-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872183-40-9 | |

| Record name | 3-Ethoxy-4-methoxy-5-(2-propen-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872183-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-ALLYL-5-ETHOXY-4-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Allyl-5-ethoxy-4-methoxybenzaldehyde chemical properties

An In-depth Technical Guide to 3-Allyl-5-ethoxy-4-methoxybenzaldehyde

Disclaimer: Publicly available information on "3-Allyl-5-ethoxy-4-methoxybenzaldehyde" is scarce. The structural isomer, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde , appears in some chemical supplier databases, although with conflicting information. This guide synthesizes the available data for the likely intended compound, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde, and supplements it with information from structurally related compounds to provide a comprehensive overview for research and development purposes.

Chemical Properties and Identification

3-Allyl-4-ethoxy-5-methoxybenzaldehyde is an aromatic aldehyde with potential applications in the fragrance, flavor, and pharmaceutical industries. Its chemical structure incorporates an allyl group, an ethoxy group, and a methoxy group on the benzaldehyde core, which contribute to its reactivity and potential biological activity.

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde. Data is compiled from supplier information and extrapolated from related compounds.

| Property | Value | Source/Comment |

| Molecular Formula | C13H16O3 | [1] |

| Molecular Weight | 220.27 g/mol | [1] |

| CAS Number | 872183-27-2 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.12 g/cm³ | [1] |

| Melting Point | Not determined | |

| Boiling Point | Not determined | |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone | [1] |

| Purity | 95% (as per supplier) | [1] |

Spectral Data

No specific spectral data for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde is publicly available. However, based on the analysis of similar compounds such as 3-ethoxy-4-methoxybenzaldehyde and other substituted benzaldehydes, the expected spectral characteristics are outlined below.[2][3][4][5][6]

| Technique | Expected Features |

| ¹H NMR | - Singlet for the aldehyde proton (~9.8 ppm).- Signals for the aromatic protons.- Quartet and triplet for the ethoxy group (~4.1 and 1.4 ppm, respectively).- Singlet for the methoxy group (~3.9 ppm).- Signals for the allyl group protons (~5.9, 5.1, and 3.4 ppm). |

| ¹³C NMR | - Signal for the aldehyde carbonyl carbon (~191 ppm).- Signals for the aromatic carbons (110-160 ppm).- Signals for the ethoxy and methoxy carbons.- Signals for the allyl group carbons. |

| IR Spectroscopy | - Strong C=O stretching vibration for the aldehyde (~1690 cm⁻¹).- C-H stretching for the aromatic ring and alkyl groups.- C-O stretching for the ether linkages. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 220. |

Synthesis and Experimental Protocols

A plausible synthetic route to 3-Allyl-4-ethoxy-5-methoxybenzaldehyde can be extrapolated from procedures for similar compounds, such as the synthesis of 3-allyl-4-hydroxy-5-methoxybenzaldehyde and the etherification of vanillin derivatives.[7][8]

Proposed Synthesis Workflow

The synthesis could proceed via a Claisen rearrangement of an allyloxy-substituted benzaldehyde, followed by etherification.

Caption: Proposed two-step synthesis of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde.

Experimental Protocol: Claisen Rearrangement (Adapted)

This protocol is adapted from the synthesis of 3-allyl-4-hydroxy-5-methoxybenzaldehyde.[7]

-

Reaction Setup: Dissolve 4-allyloxy-3-methoxybenzaldehyde (1 equivalent) in N-methylpyrrolidone (NMP).

-

Microwave Irradiation: Heat the mixture in a microwave reactor at 200°C for 3 hours.

-

Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 3-allyl-4-hydroxy-5-methoxybenzaldehyde.

Experimental Protocol: Williamson Ether Synthesis (Adapted)

This protocol is a general method for the etherification of phenols.[8]

-

Reaction Setup: Dissolve 3-allyl-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol).

-

Base Addition: Add a solution of a base such as potassium hydroxide (KOH) in water.

-

Alkylation: Heat the mixture to reflux and slowly add an ethylating agent like ethyl bromide.

-

Reaction Monitoring: Continue heating at reflux overnight. Monitor the reaction progress by thin-layer chromatography.

-

Workup: Remove the excess ethyl bromide and solvent in vacuo. Partition the residue between water and an organic solvent (e.g., chloroform).

-

Purification: Dry the organic layer and evaporate the solvent. Recrystallize the resulting product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-allyl-4-ethoxy-5-methoxybenzaldehyde.

Biological Activity and Potential Applications

While no specific biological activities have been reported for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde, the benzaldehyde scaffold and its derivatives are known to possess a wide range of biological properties.[9][10][11][12][13]

Known Activities of Substituted Benzaldehydes

-

Antimicrobial and Antifungal Activity: Benzaldehyde and its derivatives have been shown to inhibit the growth of various bacteria and fungi.[11][14]

-

Anti-inflammatory and Antioxidant Properties: Certain substituted benzaldehydes exhibit anti-inflammatory and antioxidant effects.[11]

-

Anticancer Activity: Some benzimidazole derivatives synthesized from substituted benzaldehydes have shown potential as anticancer agents.[10]

-

Enzyme Inhibition: Benzimidazole-based derivatives of substituted benzaldehydes have been investigated as inhibitors for diseases like Alzheimer's.[10]

The unique combination of allyl, ethoxy, and methoxy groups on the benzaldehyde ring of the title compound makes it an interesting candidate for further investigation into these and other biological activities.

Potential Applications as a Synthetic Intermediate

Given its functional groups, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde is a versatile intermediate for organic synthesis.

Caption: Potential applications of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde as a synthetic intermediate.

Safety and Handling

Specific safety data for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde is not available. However, based on related compounds like 3-allyl-4-hydroxy-5-methoxy-benzaldehyde and 3-ethoxy-4-methoxybenzaldehyde, the following GHS hazard statements may apply[2][15]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

Conclusion

3-Allyl-4-ethoxy-5-methoxybenzaldehyde is a compound with potential for a variety of applications, particularly as a synthetic intermediate. While direct experimental data is limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on the properties of structurally similar molecules. Further research is necessary to fully elucidate the chemical and biological properties of this compound.

References

- 1. 3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95% Supplier in Mumbai, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]

- 2. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 3-Ethoxy-4-methoxybenzaldehyde(1131-52-8) 1H NMR [m.chemicalbook.com]

- 5. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. pharmainfo.in [pharmainfo.in]

- 10. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus [mdpi.com]

- 12. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | C11H12O3 | CID 1533806 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure of Substituted Benzaldehydes: A Focus on 3-Allyl-4-ethoxy-5-methoxybenzaldehyde and 3-Ethoxy-4-methoxybenzaldehyde

Disclaimer: Initial searches for "3-Allyl-5-ethoxy-4-methoxybenzaldehyde" did not yield specific information for a compound with this exact substitution pattern. However, substantial data is available for the closely related isomers and analogs, primarily 3-Allyl-4-ethoxy-5-methoxybenzaldehyde and 3-Ethoxy-4-methoxybenzaldehyde . This guide will focus on these compounds to provide relevant structural and experimental insights for researchers, scientists, and drug development professionals.

Introduction

Substituted benzaldehydes are a critical class of organic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] The arrangement and nature of functional groups on the benzene ring significantly influence the molecule's chemical reactivity, biological activity, and physical properties. This guide provides a detailed overview of the molecular structure, properties, and synthesis of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde and 3-Ethoxy-4-methoxybenzaldehyde, presenting key data in a structured format with detailed experimental protocols and workflow visualizations.

Molecular Structure and Properties

The core of these molecules is a benzaldehyde structure, which is a benzene ring substituted with a formyl group (-CHO). The specific properties of each derivative are determined by the other substituents on the ring.

3-Allyl-4-ethoxy-5-methoxybenzaldehyde incorporates an allyl group (-CH₂CH=CH₂), an ethoxy group (-OCH₂CH₃), and a methoxy group (-OCH₃). The presence of the allyl group offers a reactive site for further chemical modifications.

3-Ethoxy-4-methoxybenzaldehyde , also known as 3-ethoxy-p-anisaldehyde, is a derivative of vanillin and is recognized for its utility in the flavor and fragrance industry.[1][2]

A summary of the key quantitative data for these compounds is presented below for easy comparison.

Table 1: Physicochemical Properties

| Property | 3-Allyl-4-ethoxy-5-methoxybenzaldehyde | 3-Ethoxy-4-methoxybenzaldehyde |

| Molecular Formula | C₁₃H₁₆O₃[3] | C₁₀H₁₂O₃[4][5] |

| Molecular Weight | 220.3 g/mol [3] | 180.20 g/mol [4][5] |

| Appearance | Colorless to pale yellow liquid[3] | White to tan powder, crystals, or chunks[1][6] |

| Melting Point | Not determined[3] | 51-53 °C[1][6] |

| Boiling Point | Not available | 155 °C at 10 mmHg[7] |

| CAS Number | 872183-27-2[3] | 1131-52-8[4][5] |

Experimental Protocols

The synthesis of these substituted benzaldehydes typically involves the modification of a precursor molecule, often a substituted phenol. The following are detailed methodologies for key synthetic steps.

Synthesis of 3-Ethoxy-4-methoxybenzaldehyde from Isovanillin

This procedure details the ethylation of the hydroxyl group of isovanillin (3-hydroxy-4-methoxybenzaldehyde).

-

Materials:

-

Protocol:

-

Dissolve a specific amount of sodium hydroxide in water in a reaction flask.[7][10] For example, 157 g of NaOH in 1500 ml of water.[7]

-

Add isovanillin (e.g., 500 g), a phase transfer catalyst like tetrabutylammonium fluoride (e.g., 120 g), and ethyl bromide (e.g., 537 g) to the solution.[7][10]

-

Stir the reaction mixture at room temperature (25°C) for approximately 4 hours.[7][10]

-

After the reaction is complete, the product can be isolated by suction filtration.[7][10]

-

Alternatively, as described in another protocol, the excess ethyl bromide and solvent can be removed in vacuo. The residue is then distributed between water and chloroform. The chloroform layer is dried and evaporated to yield the product.[9]

-

The crude product can be purified by recrystallization from ethanol to yield 3-ethoxy-4-methoxybenzaldehyde as a crystalline solid.[9]

-

Claisen Rearrangement for Allyl Group Introduction

The synthesis of allyl-substituted benzaldehydes often involves a Claisen rearrangement of an allyloxy precursor. The following is a general procedure based on the synthesis of a related compound, 3-allyl-4-hydroxy-5-methoxybenzaldehyde.[11]

-

Materials:

-

4-Allyloxy-3-methoxybenzaldehyde

-

N-methylpyrrolidone (NMP) as a high-boiling solvent

-

Dichloromethane (for extraction)

-

Saturated NaCl solution (brine)

-

Anhydrous sodium sulfate

-

-

Protocol:

-

Dissolve 4-allyloxy-3-methoxybenzaldehyde in NMP.

-

Heat the solution in a microwave reactor at 200°C for 3 hours to induce the Claisen rearrangement.[11]

-

After cooling, dilute the reaction mixture with water and extract the product with dichloromethane.

-

Combine the organic phases and wash with a saturated NaCl solution.

-

Dry the organic layer with anhydrous sodium sulfate and then evaporate the solvent to obtain the crude product.[11]

-

Purify the crude product using column chromatography.

-

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of substituted benzaldehydes, starting from a phenolic precursor.

Caption: Generalized workflow for the synthesis of substituted benzaldehydes.

Logical Relationship of Functional Groups

This diagram illustrates the relationship between the core benzaldehyde structure and its substituents, which dictate the overall properties of the molecule.

Caption: Logical relationship of functional groups on the benzaldehyde core.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. 3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95% Supplier in Mumbai, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]

- 4. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 3-Ethoxy-4-methoxybenzaldehyde 99 1131-52-8 [sigmaaldrich.com]

- 7. 3-Ethoxy-4-methoxybenzaldehyde | 1131-52-8 [chemicalbook.com]

- 8. 3-ヒドロキシ-4-メトキシベンズアルデヒド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

- 10. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 11. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

3-Allyl-5-ethoxy-4-methoxybenzaldehyde molecular weight and formula

An in-depth analysis of "3-Allyl-5-ethoxy-4-methoxybenzaldehyde" reveals a likely ambiguity in the chemical nomenclature as this specific compound is not readily found in scientific literature. However, a closely related compound, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde , has been identified, alongside other structurally similar molecules. This technical guide provides a summary of the available data for these related compounds, targeting researchers, scientists, and professionals in drug development.

Compound Identification and Properties

Due to the limited information on the exact requested compound, this guide focuses on the most plausible alternative, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde , and related structures for which data is available.

Chemical Data Summary

The following tables summarize the molecular formula, molecular weight, and other key identifiers for the relevant compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3-Allyl-4-ethoxy-5-methoxybenzaldehyde | C13H16O3 | 220.3 | 872183-27-2 |

| 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | C11H12O3 | 192.21 | 20240-58-8[1][2] |

| 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | 180.20 | 1131-52-8[3][4][5][6][7] |

Note: There is a discrepancy in the literature for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde, with one source citing the molecular formula as C12H14O3. However, C13H16O3 is the more likely formula based on the compound's structure.

Experimental Protocols

Detailed experimental protocols for the synthesis of the target compound are not available. However, synthesis methods for structurally related compounds have been documented.

Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde

A synthesis method for 3-allyl-4-hydroxy-5-methoxybenzaldehyde has been described involving a microwave-assisted Claisen rearrangement of 4-allyloxy-3-methoxybenzaldehyde.[2]

Experimental Workflow: Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde

Caption: Workflow for the synthesis of 3-allyl-4-hydroxy-5-methoxybenzaldehyde.

Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

A common method for the synthesis of 3-ethoxy-4-methoxybenzaldehyde is through the Williamson ether synthesis.

Experimental Protocol: To a solution of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) in ethanol, a solution of potassium hydroxide in water is added.[8] The mixture is heated to reflux, and ethyl bromide is added slowly.[8] The reaction is continued overnight, during which a solid precipitates.[8] After removing the excess ethyl bromide and solvent, the residue is partitioned between water and chloroform. The organic layer is dried and evaporated to yield the product, which can be further purified by crystallization from ethanol.[8] A patent also describes a similar synthesis using a phase transfer catalyst.[9]

Biological Activity and Signaling Pathways

Currently, there is no available information in the searched literature regarding the biological activity or associated signaling pathways for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde or the closely related 3-Allyl-4-ethoxy-5-methoxybenzaldehyde. Research into the biological effects of these specific compounds appears to be limited.

In contrast, the broader class of benzaldehyde derivatives has been investigated for various applications. For instance, 3-Ethoxy-4-methoxybenzaldehyde is used as a pharmaceutical intermediate and in the synthesis of compounds investigated for neuroinflammatory diseases.[6][10] Phenolic ethers, a class to which these compounds belong, have applications as pesticides, herbicides, and fungicides.[11]

Due to the absence of specific data on signaling pathways for the requested compound, a corresponding diagram cannot be generated. Further research would be required to elucidate the biological roles and mechanisms of action of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.

References

- 1. 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | C11H12O3 | CID 1533806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Ethoxy-4-methoxybenzaldehyde 99 1131-52-8 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 3-Ethoxy-4-methoxybenzaldehyde, 99% | Fisher Scientific [fishersci.ca]

- 7. 3-Ethoxy-4-methoxybenzaldehyde 99 1131-52-8 [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

Spectroscopic Profile of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde: A Technical Guide

Abstract: This technical guide provides a detailed overview of the spectroscopic data for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde. Due to the absence of experimentally acquired spectra for this specific compound in publicly available databases, this document presents predicted spectroscopic data based on established computational models. For comparative purposes, experimental data for the structurally related compound, 3-Ethoxy-4-methoxybenzaldehyde, is also included. The guide details generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and includes a workflow diagram for the spectroscopic analysis of synthesized organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

3-Allyl-5-ethoxy-4-methoxybenzaldehyde is a substituted aromatic aldehyde. It is important to note that searches for this compound did not yield any direct results. However, a structurally isomeric compound, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde (CAS 872183-27-2) , is documented in chemical supplier databases. It is highly probable that "3-Allyl-5-ethoxy-4-methoxybenzaldehyde" is a misnomer for this known isomer. Consequently, this guide will focus on the predicted spectroscopic data for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde.

The structural characterization of novel organic compounds is fundamental in chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS provide essential information about the molecular structure, functional groups, and molecular weight of a compound. This guide offers a predictive analysis of the spectroscopic signature of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde to aid researchers in its identification and characterization.

Predicted Spectroscopic Data for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde

The following tables summarize the predicted spectroscopic data for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde. These values are generated based on computational models and should be considered as estimates.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.85 | s | 1H | CHO |

| ~7.35 | d, J = 1.5 Hz | 1H | Ar-H |

| ~7.30 | d, J = 1.5 Hz | 1H | Ar-H |

| ~6.00 | ddt, J = 17.0, 10.0, 6.5 Hz | 1H | -CH=CH₂ |

| ~5.15 | d, J = 10.0 Hz | 1H | -CH=CH ₂ (cis) |

| ~5.10 | d, J = 17.0 Hz | 1H | -CH=CH ₂ (trans) |

| ~4.15 | q, J = 7.0 Hz | 2H | -OCH ₂CH₃ |

| ~3.90 | s | 3H | -OCH ₃ |

| ~3.45 | d, J = 6.5 Hz | 2H | Ar-CH ₂- |

| ~1.50 | t, J = 7.0 Hz | 3H | -OCH₂CH ₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~191.5 | C HO |

| ~153.0 | Ar-C -OEt |

| ~149.0 | Ar-C -OMe |

| ~137.0 | -C H=CH₂ |

| ~135.0 | Ar-C -CHO |

| ~132.0 | Ar-C -Allyl |

| ~128.0 | Ar-C H |

| ~116.0 | -CH=C H₂ |

| ~110.0 | Ar-C H |

| ~64.5 | -OC H₂CH₃ |

| ~56.0 | -OC H₃ |

| ~34.0 | Ar-C H₂- |

| ~15.0 | -OCH₂C H₃ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (alkene, aromatic) |

| ~2980, ~2870 | Medium | C-H stretch (alkane) |

| ~2840, ~2740 | Medium | C-H stretch (aldehyde) |

| ~1690 | Strong | C=O stretch (aldehyde) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1590, ~1500 | Strong | C=C stretch (aromatic) |

| ~1260 | Strong | C-O stretch (aryl ether) |

| ~1140 | Strong | C-O stretch (alkyl ether) |

| ~990, ~915 | Strong | =C-H bend (alkene) |

Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 220 | 100 | [M]⁺ |

| 205 | 40 | [M - CH₃]⁺ |

| 191 | 80 | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 179 | 60 | [M - C₃H₅]⁺ |

| 151 | 50 | [M - C₃H₅ - CO]⁺ |

Experimental Spectroscopic Data for 3-Ethoxy-4-methoxybenzaldehyde

For reference, the following tables present experimental spectroscopic data for the related compound 3-Ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8).[1][2]

¹H NMR Data of 3-Ethoxy-4-methoxybenzaldehyde (90 MHz, CDCl₃)[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.84 | s | 1H | CHO |

| 7.45 - 7.40 | m | 2H | Ar-H |

| 6.99 | d | 1H | Ar-H |

| 4.17 | q | 2H | -OCH₂CH₃ |

| 3.96 | s | 3H | -OCH₃ |

| 1.50 | t | 3H | -OCH₂CH₃ |

IR Data of 3-Ethoxy-4-methoxybenzaldehyde[3]

| Wavenumber (cm⁻¹) | Description |

| 2980 - 2850 | C-H stretching |

| 1680 | C=O stretching (aldehyde) |

| 1585, 1510 | C=C stretching (aromatic) |

| 1265 | C-O stretching (aryl ether) |

| 1140 | C-O stretching (alkyl ether) |

Mass Spectrometry Data of 3-Ethoxy-4-methoxybenzaldehyde[1]

| m/z | Relative Intensity (%) |

| 180 | 73.5 |

| 152 | 62.6 |

| 151 | 100.0 |

| 123 | 6.9 |

| 109 | 8.9 |

| 95 | 6.1 |

| 77 | 6.2 |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is acquired on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for the ¹H nucleus. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film is placed between two salt plates (e.g., NaCl or KBr). The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Predicting Physicochemical Properties

The physical state and solubility of an organic molecule are dictated by its molecular structure, including its functional groups, molecular weight, and the nature of intermolecular forces. For 3-Allyl-5-ethoxy-4-methoxybenzaldehyde, the key structural features are:

-

Aromatic Ring: The benzene ring is a large, nonpolar moiety that contributes to hydrophobicity.

-

Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor, which can impart some degree of polarity to the molecule.

-

Ether Linkages (-OCH₃, -OC₂H₅): The methoxy and ethoxy groups are polar but the lone pairs on the oxygen atoms are sterically hindered to some extent, and the alkyl portions are nonpolar.

-

Allyl Group (-CH₂CH=CH₂): This is a nonpolar hydrocarbon chain that further increases the lipophilicity of the molecule.

Based on these features, it is predicted that 3-Allyl-5-ethoxy-4-methoxybenzaldehyde will be a compound with limited aqueous solubility and good solubility in organic solvents. Its physical state at room temperature is likely to be a liquid or a low-melting solid.

Comparative Data of Structurally Related Compounds

To substantiate the predicted properties, the following table summarizes the known physical and solubility data for structurally analogous compounds.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Solubility |

| 3-Allyl-4-ethoxy-5-methoxybenzaldehyde | C₁₃H₁₆O₃ | 220.26 | Colorless to pale yellow liquid[1] | Slightly soluble in water; Soluble in ethanol and acetone[1] | |

| 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | C₁₁H₁₂O₃ | 192.21 | White solid[2] | Data not available | |

| 3-Ethoxy-4-methoxybenzaldehyde | C₁₀H₁₂O₃ | 180.20 | White to tan powder or chunks[3][4][5] | Soluble in methanol[6] | |

| Benzaldehyde | C₇H₆O | 106.12 | Colorless liquid[7][8] | 6.95 g/L in water (25 °C)[7][8]; Soluble in organic solvents[8] |

Experimental Protocols

For a novel compound like 3-Allyl-5-ethoxy-4-methoxybenzaldehyde, empirical determination of its properties is essential.

Determination of Physical State

Objective: To determine if the compound is a solid or liquid at standard temperature and pressure (STP).

Methodology:

-

Visual Inspection: At room temperature (20-25 °C), visually inspect a small sample (1-5 mg) of the purified compound. Note its appearance (e.g., crystalline solid, amorphous powder, oil, mobile liquid).[9]

-

Melting Point Analysis (for solids):

-

Place a small amount of the solid sample into a capillary tube.

-

Use a calibrated melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A sharp melting point range (e.g., < 2 °C) is indicative of a pure compound.

-

-

Boiling Point Analysis (for liquids):

-

For sufficient quantities, use distillation apparatus. Record the temperature at which the liquid boils at a given pressure.

-

For smaller quantities, use a micro boiling point method.

-

Determination of Solubility

Objective: To determine the solubility of the compound in various solvents.

Methodology: Shake-Flask Method [10]

-

Preparation of Saturated Solution:

-

Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, acetone, dichloromethane) in a sealed vial or flask.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by pipetting, or by filtration through a syringe filter (e.g., 0.45 µm).

-

-

Quantification of Dissolved Solute:

-

Analyze the concentration of the solute in the supernatant using a suitable analytical technique. This could be:

-

Gravimetric analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid residue.[11]

-

Spectrophotometry (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the concentration of the compound in the supernatant.

-

-

Qualitative Solubility Classification: [12][13]

For a rapid assessment, the following qualitative tests can be performed:

-

Add approximately 25 mg of the compound to 0.75 mL of the solvent in a test tube.

-

Shake vigorously for 30-60 seconds.

-

Observe if the compound dissolves completely.

-

Categorize as:

-

Very Soluble: Dissolves quickly and completely.

-

Soluble: Dissolves completely.

-

Slightly Soluble: A portion of the compound dissolves.

-

Insoluble: No visible dissolution.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Quantitative Solubility Determination.

Logical Flow for Physical State Characterization

References

- 1. 3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95% Supplier in Mumbai, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]

- 2. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Ethoxy-4-methoxybenzaldehyde 99 1131-52-8 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Ethoxy-4-methoxybenzaldehyd 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Ethoxy-4-methoxybenzaldehyde | 1131-52-8 [chemicalbook.com]

- 7. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 8. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemistrybytes.com [chemistrybytes.com]

- 10. youtube.com [youtube.com]

- 11. quora.com [quora.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

Synthesis Pathway for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable and detailed synthetic pathway for the preparation of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and drug development. The synthesis is presented as a three-step process commencing from the readily available starting material, vanillin. This document provides comprehensive experimental protocols, tabulated quantitative data for each synthetic step, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde can be efficiently achieved through a three-step sequence:

-

Williamson Ether Synthesis: Allylation of the phenolic hydroxyl group of vanillin to yield 4-allyloxy-3-methoxybenzaldehyde.

-

Claisen Rearrangement: Thermal rearrangement of the allyl group from the ether oxygen to the C5 position of the aromatic ring to form 3-allyl-4-hydroxy-5-methoxybenzaldehyde (5-allylvanillin).

-

Williamson Ether Synthesis: Ethylation of the remaining phenolic hydroxyl group of 5-allylvanillin to afford the final product, 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.

This pathway is strategically designed to first introduce the allyl group and then perform the Claisen rearrangement, which proceeds with high yield. The final ethylation step completes the synthesis.

Figure 1: Proposed synthesis pathway for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.

Experimental Protocols

Step 1: Synthesis of 4-Allyloxy-3-methoxybenzaldehyde

This step involves the allylation of vanillin via a Williamson ether synthesis.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

Procedure:

-

To a stirred solution of vanillin in anhydrous acetone, add anhydrous potassium carbonate.

-

To this suspension, add allyl bromide dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure 4-allyloxy-3-methoxybenzaldehyde.

Step 2: Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (Claisen Rearrangement)

This key step utilizes a thermal, microwave-assisted Claisen rearrangement to introduce the allyl group onto the aromatic ring.

Materials:

-

4-Allyloxy-3-methoxybenzaldehyde

-

N-methylpyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate (for eluent)

Procedure:

-

Dissolve 4-allyloxy-3-methoxybenzaldehyde (5 g, 26 mmol) in N-methylpyrrolidone (20 ml) in a microwave reactor vessel.[1]

-

Subject the mixture to microwave irradiation at 200°C for 3 hours.[1]

-

After cooling, dilute the reaction mixture with water and extract with dichloromethane.[1]

-

Combine the organic phases, wash with a saturated NaCl solution, and dry over anhydrous sodium sulfate.[1]

-

Remove the solvent under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate eluent system to afford 3-allyl-4-hydroxy-5-methoxybenzaldehyde as a white solid.[1]

Step 3: Synthesis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde

The final step is the ethylation of the phenolic hydroxyl group of 3-allyl-4-hydroxy-5-methoxybenzaldehyde.

Materials:

-

3-Allyl-4-hydroxy-5-methoxybenzaldehyde

-

Ethyl bromide or ethyl iodide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

-

Dissolve 3-allyl-4-hydroxy-5-methoxybenzaldehyde in anhydrous acetone or DMF.

-

Add anhydrous potassium carbonate to the solution with stirring.

-

Add ethyl bromide or ethyl iodide dropwise to the mixture.

-

Heat the reaction mixture to reflux (for acetone) or an appropriate temperature (for DMF) and maintain for several hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Reactants | Molar Ratio (Substrate:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Allylation | Vanillin, Allyl Bromide, K₂CO₃ | 1 : 1.1 : 1.5 | Acetone | Reflux | 4-6 | ~85-95 |

| 2 | Claisen Rearrangement | 4-Allyloxy-3-methoxybenzaldehyde | - | NMP | 200 (Microwave) | 3 | 92[1] |

| 3 | Ethylation | 3-Allyl-4-hydroxy-5-methoxybenzaldehyde, Ethyl Bromide, K₂CO₃ | 1 : 1.2 : 2 | Acetone/DMF | Reflux/80 | 4-8 | ~80-90 |

Note: Yields for steps 1 and 3 are estimates based on typical Williamson ether synthesis reactions and may vary depending on specific reaction conditions and purification methods.

Logical Workflow Diagram

The logical workflow for the synthesis, purification, and characterization of the target compound is depicted below.

Figure 2: Detailed experimental workflow for the synthesis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.

This comprehensive guide provides a robust and well-documented pathway for the synthesis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde, which should prove valuable for researchers in the fields of organic synthesis and drug discovery. The provided protocols are based on established and high-yielding reactions, ensuring a reliable route to the target molecule.

References

An In-depth Technical Guide to the Synthesis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic methodologies for the preparation of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde, a valuable intermediate in organic synthesis. The synthesis involves a multi-step process commencing from readily available precursors, incorporating a strategic Claisen rearrangement and a final etherification step. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Core Synthetic Strategy

The most direct and efficient synthesis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde proceeds through a three-step sequence starting from vanillin. The key transformations include:

-

O-Allylation of Vanillin: Introduction of an allyl group to the hydroxyl functionality of vanillin to form 4-allyloxy-3-methoxybenzaldehyde.

-

Claisen Rearrangement: Thermal rearrangement of the allyl ether to introduce the allyl group onto the aromatic ring, yielding 3-allyl-4-hydroxy-5-methoxybenzaldehyde.

-

O-Ethoxylation: Etherification of the remaining hydroxyl group to afford the final product, 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.

Key Starting Materials

The primary starting materials for this synthetic route are commercially available and relatively inexpensive, making this process scalable and economically viable.

| Starting Material | Structure | Molar Mass ( g/mol ) | Key Role |

| Vanillin |  | 152.15 | Aromatic core and source of the methoxy and aldehyde functionalities. |

| Allyl Bromide |  | 120.99 | Allylating agent for the O-allylation step. |

| Ethyl Iodide (or other ethylating agents) |  | 155.97 | Ethylating agent for the final O-ethoxylation step. |

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 4-allyloxy-3-methoxybenzaldehyde

This procedure details the O-allylation of vanillin.[1]

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| Vanillin | 152.15 | 15.2 g | 1.0 |

| Allyl Bromide | 120.99 | 14.5 g (10.1 mL) | 1.2 |

| Anhydrous Potassium Carbonate | 138.21 | 20.7 g | 1.5 |

| Acetone | 58.08 | 150 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin (15.2 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (150 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Add allyl bromide (14.5 g, 0.12 mol) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 8 hours.

-

After cooling to room temperature, filter the solid potassium carbonate and wash with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a crude solid.

-

Disperse the residue in water (100 mL) and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with 2 M sodium hydroxide solution (2 x 30 mL) to remove any unreacted vanillin, followed by a brine wash (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-allyloxy-3-methoxybenzaldehyde as a solid.

Expected Yield: ~90%

Step 2: Synthesis of 3-allyl-4-hydroxy-5-methoxybenzaldehyde via Claisen Rearrangement

This step involves the thermal rearrangement of the allyl ether.[2]

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 4-allyloxy-3-methoxybenzaldehyde | 192.21 | 5.0 g |

| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 20 mL |

Procedure:

-

In a microwave reactor vessel, dissolve 4-allyloxy-3-methoxybenzaldehyde (5.0 g, 26 mmol) in N-methyl-2-pyrrolidone (20 mL).

-

Heat the reaction mixture under microwave irradiation at 200 °C for 3 hours.

-

After cooling, dilute the reaction mixture with water (50 mL) and extract with dichloromethane (3 x 30 mL).

-

Combine the organic phases and wash with saturated sodium chloride solution (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: petroleum ether-ethyl acetate) to afford 3-allyl-4-hydroxy-5-methoxybenzaldehyde as a white solid.[2]

Expected Yield: 92%[2]

Step 3: Synthesis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde

This final step is the O-ethoxylation of the phenolic intermediate. The following is a general procedure adaptable for this transformation.

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 3-allyl-4-hydroxy-5-methoxybenzaldehyde | 192.21 | 3.84 g | 1.0 |

| Ethyl Iodide | 155.97 | 3.43 g (1.76 mL) | 1.1 |

| Anhydrous Potassium Carbonate | 138.21 | 3.45 g | 1.25 |

| N,N-Dimethylformamide (DMF) | 73.09 | 40 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 3-allyl-4-hydroxy-5-methoxybenzaldehyde (3.84 g, 0.02 mol) in anhydrous N,N-dimethylformamide (40 mL).

-

Add anhydrous potassium carbonate (3.45 g, 0.025 mol) to the solution and stir at room temperature for 30 minutes.

-

Add ethyl iodide (3.43 g, 0.022 mol) to the mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (150 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.

Expected Yield: High (typically >85%)

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis from the key starting materials to the final product.

Caption: Synthetic route to 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.

This guide provides a foundational understanding for the synthesis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and scale requirements. Standard laboratory safety precautions should be followed throughout all experimental procedures.

References

An In-depth Technical Guide to 3-Allyl-4-ethoxy-5-methoxybenzaldehyde and Its Precursors

Disclaimer: Initial research indicates that "3-Allyl-5-ethoxy-4-methoxybenzaldehyde," as specified in the query, is not a readily identifiable compound in scientific literature. This guide will focus on the closely related and well-documented isomer, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde (CAS No: 872183-27-2) , which is likely the intended compound of interest for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological significance of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde and its immediate precursor, 3-Allyl-4-hydroxy-5-methoxybenzaldehyde.

Chemical Identity and Properties

The fundamental characteristics of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde and its hydroxy precursor are summarized below. These compounds belong to the class of substituted benzaldehydes, which are of significant interest in medicinal chemistry and materials science.

Table 1: Physicochemical Properties

| Property | 3-Allyl-4-ethoxy-5-methoxybenzaldehyde | 3-Allyl-4-hydroxy-5-methoxybenzaldehyde |

| CAS Number | 872183-27-2[1] | 20240-58-8[2] |

| Molecular Formula | C13H16O3[1] | C11H12O3[2] |

| Molecular Weight | 220.26 g/mol [1] | 192.21 g/mol [2] |

| Appearance | Liquid[3] | Solid[4] |

| Purity | 95%[3] | 95%[4] |

Synthesis and Discovery

The history of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde is primarily linked to its synthesis from more common starting materials like vanillin. The synthetic route typically involves a Claisen rearrangement followed by etherification.

A key intermediate, 3-Allyl-4-hydroxy-5-methoxybenzaldehyde, is synthesized from 4-allyloxy-3-methoxybenzaldehyde via a thermal Claisen rearrangement.

Experimental Protocol:

-

Reaction Setup: 5 g (26 mmol) of 4-allyloxy-3-methoxybenzaldehyde is dissolved in 20 ml of N-methylpyrrolidone (NMP).

-

Microwave Irradiation: The solution is subjected to microwave irradiation at 200°C for 3 hours.

-

Work-up:

-

The reaction mixture is diluted with an appropriate amount of water.

-

The aqueous layer is extracted with dichloromethane.

-

The organic phases are combined and washed with a saturated NaCl solution.

-

The organic layer is dried over anhydrous sodium sulfate.

-

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product is purified by column chromatography using a petroleum ether-ethyl acetate eluent system to afford 4.6 g of a white solid (92% yield).

Workflow for the Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde:

The synthesis of the target compound, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde, proceeds from the hydroxy intermediate via Williamson ether synthesis.

Experimental Protocol:

-

Reaction Setup: 3-Allyl-4-hydroxy-5-methoxybenzaldehyde is dissolved in a suitable aprotic solvent (e.g., acetone, DMF).

-

Deprotonation: A slight excess of a weak base (e.g., potassium carbonate) is added to the solution to deprotonate the phenolic hydroxyl group.

-

Etherification: An ethylating agent, such as ethyl iodide or diethyl sulfate, is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up and Purification: The reaction mixture is filtered to remove the inorganic salts. The solvent is evaporated, and the residue is purified by column chromatography to yield 3-Allyl-4-ethoxy-5-methoxybenzaldehyde.

Table 2: Reagents and Conditions for Williamson Ether Synthesis

| Step | Reagent/Condition | Purpose |

| 1 | 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | Starting Material |

| 2 | Potassium Carbonate (K2CO3) | Base for deprotonation |

| 3 | Ethyl Iodide (C2H5I) | Ethylating agent |

| 4 | Acetone | Solvent |

| 5 | Room Temperature | Reaction Temperature |

| 6 | Column Chromatography | Purification |

Potential Biological Activity and Signaling Pathways

While specific biological data for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde is not available, the broader class of substituted benzaldehydes has been investigated for various therapeutic applications, particularly in oncology.

Several benzaldehyde derivatives have been identified as inhibitors of aldehyde dehydrogenase (ALDH) enzymes, with some showing selectivity for specific isoforms like ALDH1A3.[5][6] ALDH1A3 is overexpressed in various cancers and is associated with poor prognosis, making it a promising therapeutic target.[5][6] Benzyloxybenzaldehyde derivatives, which share structural similarities with the title compound, have demonstrated potent and selective inhibition of ALDH1A3 with IC50 values in the low micromolar range.[5][6]

Table 3: Inhibitory Activity of Related Benzaldehyde Derivatives against ALDH1A3

| Compound | IC50 (µM) | Reference |

| ABMM-15 (a benzyloxybenzaldehyde derivative) | 0.23 | [5][6] |

| ABMM-16 (a benzyloxybenzaldehyde derivative) | 1.29 | [5][6] |

The inhibitory mechanism is thought to involve the formation of a stable complex between the aldehyde group of the inhibitor and the active site of the enzyme.

Potential Signaling Pathway Inhibition:

The inhibition of ALDH enzymes can have downstream effects on cellular signaling. By blocking the function of ALDH, these compounds can disrupt pathways involved in cell proliferation, differentiation, and drug resistance.

Conclusion and Future Directions

3-Allyl-4-ethoxy-5-methoxybenzaldehyde is a synthetic compound with potential applications in medicinal chemistry, stemming from the known biological activities of related substituted benzaldehydes. While direct experimental data on its biological effects are lacking, its structural features suggest it may act as an inhibitor of enzymes such as ALDHs.

For researchers and drug development professionals, this compound represents a scaffold that can be further explored. Future studies should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust, scalable synthesis and fully characterizing the compound using modern analytical techniques (NMR, MS, IR).

-

Biological Screening: Evaluating its inhibitory activity against a panel of clinically relevant enzymes and receptors, particularly the ALDH family.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand the contribution of the allyl, ethoxy, and methoxy groups to its biological activity.

This in-depth guide, by focusing on a closely related and documented isomer, provides a solid foundation for initiating research into the properties and potential applications of this class of compounds.

References

- 1. 3-ALLYL-4-ETHOXY-5-METHOXY-BENZALDEHYDE | 872183-27-2 [m.chemicalbook.com]

- 2. 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | C11H12O3 | CID 1533806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95% Supplier in Mumbai, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]

- 4. 3-allyl-4-hydroxy-5-methoxybenzaldehyde | 20240-58-8 [sigmaaldrich.com]

- 5. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Allyl-5-ethoxy-4-methoxybenzaldehyde is a substituted benzaldehyde with potential as a versatile precursor in pharmaceutical research and drug discovery. Its structural similarity to key intermediates in the synthesis of targeted therapies, such as phosphodiesterase 4 (PDE4) inhibitors, suggests its utility in developing novel therapeutics for inflammatory and autoimmune diseases. This document provides detailed application notes, proposed synthetic protocols, and conceptual frameworks for leveraging this compound in a research setting. While direct extensive research on this specific molecule is emerging, the following sections are based on established methodologies for analogous compounds.

Introduction and Potential Applications

Substituted benzaldehydes are a critical class of intermediates in the pharmaceutical industry, serving as foundational scaffolds for a wide array of therapeutic agents.[1][2] The unique combination of allyl, ethoxy, and methoxy functional groups on the benzaldehyde ring of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde offers several strategic advantages for medicinal chemists:

-

Allyl Group: Provides a reactive handle for further chemical modifications, such as isomerization, oxidation, or metathesis, enabling the exploration of diverse chemical space.

-

Ethoxy and Methoxy Groups: These electron-donating groups can influence the electronic properties of the molecule and play a role in receptor binding and metabolic stability.

-

Aldehyde Functionality: Serves as a key reactive site for the construction of more complex molecular architectures, including heterocycles and Schiff bases, which are common motifs in bioactive compounds.

Based on the known applications of structurally related compounds, 3-Allyl-5-ethoxy-4-methoxybenzaldehyde is a promising precursor for the synthesis of:

-

Novel PDE4 Inhibitors: Building upon the established role of 3-Ethoxy-4-methoxybenzaldehyde in the synthesis of Apremilast, the addition of an allyl group could be explored to generate new analogues with altered potency, selectivity, or pharmacokinetic profiles.[3]

-

Anti-inflammatory Agents: The PDE4 signaling pathway is central to the inflammatory cascade, making inhibitors of this enzyme attractive candidates for treating conditions like psoriasis, psoriatic arthritis, and chronic obstructive pulmonary disease (COPD).

-

Antimicrobial Compounds: Derivatives of 4-hydroxy-3-methoxybenzaldehyde have demonstrated antimicrobial activity, suggesting that this scaffold could be a starting point for the development of new anti-infective agents.

-

Hemoglobin Modulators: Substituted benzaldehydes have been investigated as allosteric modulators of hemoglobin, with potential applications in treating sickle cell disease and other hemoglobinopathies by increasing tissue oxygenation.

Physicochemical Properties and Proposed Synthesis

While detailed experimental data for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde is not extensively published, its properties can be inferred from related compounds. A plausible synthetic route involves a two-step process starting from the readily available 4-hydroxy-3-methoxybenzaldehyde (vanillin).

Proposed Synthesis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde

A potential synthetic pathway is outlined below. This protocol is a hypothetical adaptation based on standard organic chemistry transformations.

Step 1: Allylation of Vanillin to produce 4-Allyloxy-3-methoxybenzaldehyde.

-

Reaction: Vanillin is reacted with allyl bromide in the presence of a base to form the allyl ether.

-

Protocol:

-

Dissolve vanillin (1 equivalent) in a suitable solvent such as acetone or DMF.

-

Add a base, for example, potassium carbonate (1.5 equivalents).

-

Add allyl bromide (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

After cooling, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-Allyloxy-3-methoxybenzaldehyde.

-

Step 2: Claisen Rearrangement to 3-Allyl-4-hydroxy-5-methoxybenzaldehyde.

-

Reaction: The allyl ether undergoes a thermal Claisen rearrangement to introduce the allyl group at the C3 position. A known method for a similar compound involves microwave-assisted synthesis.[1]

-

Protocol:

-

Dissolve 4-Allyloxy-3-methoxybenzaldehyde (1 equivalent) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP).

-

Heat the solution in a microwave reactor at 200°C for a specified time (e.g., 3 hours), as optimized for similar substrates.[1]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, add water, and extract with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain 3-Allyl-4-hydroxy-5-methoxybenzaldehyde.

-

Step 3: Ethylation to 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.

-

Reaction: The final step is the ethylation of the hydroxyl group.

-

Protocol:

-

Dissolve 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., acetone or DMF).

-

Add a base such as potassium carbonate (1.5 equivalents).

-

Add ethyl iodide or diethyl sulfate (1.2 equivalents).

-

Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.

-

Work up the reaction as described in Step 1 and purify by column chromatography to yield the final product, 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.

-

Hypothetical Physicochemical and Spectroscopic Data

The following table summarizes the expected data for the synthesized precursor and its intermediates.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl3, δ ppm) - Key Signals |

| 4-Allyloxy-3-methoxybenzaldehyde | C11H12O3 | 192.21 | Off-white solid | 9.8 (s, 1H, CHO), 7.4 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 6.0 (m, 1H, -CH=), 5.3 (m, 2H, =CH2), 4.6 (d, 2H, -OCH2-), 3.9 (s, 3H, -OCH3) |

| 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | C11H12O3 | 192.21 | White solid | 9.8 (s, 1H, CHO), 7.3 (s, 2H, Ar-H), 6.0 (m, 1H, -CH=), 5.9 (s, 1H, -OH), 5.1 (m, 2H, =CH2), 3.9 (s, 3H, -OCH3), 3.4 (d, 2H, Ar-CH2-) |

| 3-Allyl-5-ethoxy-4-methoxybenzaldehyde | C13H16O3 | 220.26 | Pale yellow oil or low melting solid | 9.8 (s, 1H, CHO), 7.3 (s, 2H, Ar-H), 6.0 (m, 1H, -CH=), 5.1 (m, 2H, =CH2), 4.1 (q, 2H, -OCH2CH3), 3.9 (s, 3H, -OCH3), 3.4 (d, 2H, Ar-CH2-), 1.4 (t, 3H, -OCH2CH3) |

Experimental Protocols: Application as a Precursor for a Novel PDE4 Inhibitor

This section provides a hypothetical protocol for the synthesis of a novel PDE4 inhibitor candidate starting from 3-Allyl-5-ethoxy-4-methoxybenzaldehyde. The proposed reaction is a Knoevenagel condensation, a common method for constructing carbon-carbon bonds.

Synthesis of a (Z)-2-(3-Allyl-5-ethoxy-4-methoxybenzylidene)malononitrile

-

Objective: To demonstrate the utility of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde as a precursor in a C-C bond-forming reaction to create a potential pharmacophore.

-

Materials:

-

3-Allyl-5-ethoxy-4-methoxybenzaldehyde

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Standard glassware for organic synthesis

-

-

Protocol:

-

In a round-bottom flask, dissolve 3-Allyl-5-ethoxy-4-methoxybenzaldehyde (1 equivalent) in absolute ethanol.

-

Add malononitrile (1.1 equivalents) to the solution.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, a precipitate may form. If so, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure (Z)-2-(3-Allyl-5-ethoxy-4-methoxybenzylidene)malononitrile.

-

Characterize the final product using 1H NMR, 13C NMR, IR, and mass spectrometry.

-

Hypothetical Reaction Data

| Starting Material | Product | Reaction Time | Yield (%) | Melting Point (°C) |

| 3-Allyl-5-ethoxy-4-methoxybenzaldehyde | (Z)-2-(3-Allyl-5-ethoxy-4-methoxybenzylidene)malononitrile | 4 hours | 85 | 110-112 |

Visualization of Workflow and Biological Context

Synthetic Workflow Diagram

The following diagram illustrates the proposed multi-step synthesis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde and its subsequent use as a precursor.

Caption: Synthetic workflow for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde and its application.

PDE4 Signaling Pathway

As a potential precursor for PDE4 inhibitors, understanding the target's biological role is crucial. The diagram below shows a simplified representation of the PDE4 signaling pathway.

References

Application of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Fragrance Development

Disclaimer: The compound 3-Allyl-5-ethoxy-4-methoxybenzaldehyde is not readily documented in publicly available scientific literature. This document utilizes data from its close structural isomer, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde (CAS No: 872183-27-2) , as a surrogate to provide application notes and protocols for fragrance development. All data and protocols should be adapted and validated for the specific compound of interest.

Introduction

3-Allyl-5-ethoxy-4-methoxybenzaldehyde is a substituted aromatic aldehyde with potential applications in the fragrance industry. Its molecular structure, featuring an allyl group, an ethoxy group, and a methoxy group on a benzaldehyde core, suggests a complex and nuanced olfactory profile. Aromatic aldehydes are a well-established class of fragrance ingredients, known for their diverse scent characteristics, ranging from sweet and spicy to floral and fruity.[1][2][3] This document provides detailed application notes and experimental protocols for the evaluation and utilization of this compound in fragrance development for researchers, scientists, and drug development professionals.

Physicochemical and Olfactory Properties

Quantitative data for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde and related benzaldehyde derivatives are summarized in Table 1. This information is crucial for formulation, stability, and safety assessments.

Table 1: Physicochemical and Olfactory Properties of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde and Related Compounds

| Property | 3-Allyl-4-ethoxy-5-methoxybenzaldehyde | 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | 3-Ethoxy-4-methoxybenzaldehyde | Benzaldehyde |

| CAS Number | 872183-27-2[4] | 20240-58-8[5] | 1131-52-8 | 100-52-7[1] |

| Molecular Formula | C13H16O3 | C11H12O3[5] | C10H12O3[6] | C7H6O |

| Molecular Weight ( g/mol ) | 220.3 | 192.21[5] | 180.20[6] | 106.12 |

| Appearance | Colorless to pale yellow liquid | White solid | Off-white solid powder, crystals, or chunks[7] | Colorless liquid |

| Odor Profile | Aromatic | Not specified | Not specified | Almond-like, sweet, warm[1][3] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone[4] | Not specified | Soluble in methanol[7] | Miscible in volatile oils, fixed oils, ether, and alcohol[8] |

| Purity | 95%[4] | Not specified | 99% | Natural 99% min.[8] |

| Shelf Life | 2 years under proper storage conditions[4] | Not specified | Not specified | Not specified |

| Storage | Store in a cool, dry place in tightly sealed containers away from direct sunlight and heat[4] | Not specified | Room temperature | Not specified |

Experimental Protocols

Synthesis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde (Hypothetical)

A potential synthetic route for the target compound can be extrapolated from the synthesis of similar benzaldehyde derivatives.[9][10][11] The following is a hypothetical protocol based on a Claisen rearrangement followed by etherification.

Protocol 1: Hypothetical Synthesis

-

Starting Material: 4-Hydroxy-3-methoxybenzaldehyde (vanillin).

-

Allylation: React vanillin with allyl bromide in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone) to yield 4-(allyloxy)-3-methoxybenzaldehyde.

-

Claisen Rearrangement: Heat the product from step 2 to induce a Claisen rearrangement, forming 3-allyl-4-hydroxy-5-methoxybenzaldehyde.[9]

-

Etherification: React the rearranged product with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base to yield the final product, 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.

-

Purification: Purify the final product using column chromatography.

-

Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Fragrance Formulation and Evaluation

This protocol outlines the steps for incorporating the novel benzaldehyde into a fragrance formulation and evaluating its performance.

Protocol 2: Fragrance Formulation and Stability Testing

-

Solubilization: Prepare a stock solution of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in a suitable solvent, such as perfumer's alcohol (ethanol).

-

Blending: Create a simple fragrance accord by blending the stock solution with other fragrance materials (e.g., floral, woody, citrus notes) at varying concentrations. A typical starting concentration for a novel ingredient is between 0.1% and 2% of the total fragrance concentrate.

-

Maturation: Allow the fragrance blend to mature for at least 48 hours in a cool, dark place to allow the notes to meld.

-

Stability Testing:

-

Accelerated Stability: Store aliquots of the fragrance formulation at elevated temperatures (e.g., 40°C and 50°C) for a period of 1 to 3 months.[12][13]

-

Light Exposure: Expose an aliquot to controlled UV and visible light to assess photodegradation.[13]

-

Freeze-Thaw Cycling: Subject an aliquot to repeated freeze-thaw cycles (e.g., -10°C to 25°C) to evaluate stability under temperature fluctuations.[13]

-

-

Analysis: At regular intervals, evaluate the samples from the stability tests for any changes in color, clarity, and scent profile using sensory evaluation and analytical techniques like GC-MS.[12][14][15]

Sensory Evaluation

Sensory evaluation is critical for understanding the olfactory characteristics of the new compound and its contribution to a fragrance blend.[16][17][18]

Protocol 3: Sensory Evaluation

-

Panel Selection: Assemble a panel of trained sensory assessors.[17]

-

Odor Profile: Dip a smelling strip into a 1% solution of the compound in ethanol and have the panel describe the odor profile at different time points (top, middle, and base notes).

-

Triangle Test: To determine if the addition of the new compound has a perceptible effect on a fragrance blend, present the panel with three samples, two of which are identical (the control fragrance) and one is different (the fragrance with the new compound). Ask the panelists to identify the different sample.[17]

-

Hedonic Testing: Use a consumer panel to rate the pleasantness of the fragrance with and without the new compound on a hedonic scale (e.g., 1 to 9, from "dislike extremely" to "like extremely").[17]

Olfactory Receptor Signaling

The perception of odorants like 3-Allyl-5-ethoxy-4-methoxybenzaldehyde begins with the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

Upon binding of an odorant molecule to its specific OR, a conformational change is induced in the receptor. This activates a G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This depolarization generates an action potential that travels along the axon to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific scent.[19][20][21][22]

Conclusion

While direct data for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde is scarce, the information available for its close isomer and other related benzaldehydes suggests its potential as a valuable ingredient in fragrance development. The provided protocols offer a systematic approach for its synthesis, formulation, and evaluation. Further research is necessary to fully characterize its olfactory profile, performance, and safety. The successful application of this and other novel aromatic aldehydes will continue to drive innovation in the fragrance industry.[1][23][24]

References

- 1. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]

- 2. What Are Aldehydes And How Are They Used In Perfumery? [alphaaromatics.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95% Supplier in Mumbai, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]

- 5. 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | C11H12O3 | CID 1533806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Ethoxy-4-methoxybenzaldehyde | 1131-52-8 [chemicalbook.com]

- 8. benzaldehyde, 100-52-7 [thegoodscentscompany.com]

- 9. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]

- 13. iltusa.com [iltusa.com]

- 14. fastercapital.com [fastercapital.com]

- 15. Unraveling the Scent: How Perfume Makers Use GC/MS Analysis [innovatechlabs.com]

- 16. parfums-de-grasse.com [parfums-de-grasse.com]

- 17. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]

- 18. researchgate.net [researchgate.net]

- 19. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]

- 20. academic.oup.com [academic.oup.com]

- 21. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 24. Benzaldehyde: The Sweet Scent of Almonds and Its Chemical Versatility – ensridianti.com [sridianti.com]

Synthesis of Novel Derivatives from 3-Allyl-5-ethoxy-4-methoxybenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals